Protein hydrolyzates, wheat, reaction products with palmitoyl chloride
説明
Protein hydrolyzates, wheat, reaction products with palmitoyl chloride: is a compound derived from the hydrolysis of wheat proteins followed by a reaction with palmitoyl chloride. This compound is known for its unique properties and applications in various fields, including agriculture, food industry, and biomedicine.
特性
CAS番号 |
148812-63-9 |
|---|---|
分子式 |
C10H13NO2 |
同義語 |
Protein hydrolyzates, wheat, reaction products with palmitoyl chloride |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The preparation of protein hydrolyzates from wheat involves enzymatic or chemical hydrolysis of wheat proteins. Enzymatic hydrolysis is often preferred due to its specificity and mild reaction conditions. The hydrolyzed proteins are then reacted with palmitoyl chloride under controlled conditions to form the desired product. The reaction typically involves the use of solvents and catalysts to facilitate the process .
Industrial Production Methods: Industrial production of this compound involves large-scale hydrolysis of wheat proteins using commercial enzymes or chemical agents. The hydrolyzed proteins are then subjected to a reaction with palmitoyl chloride in industrial reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
化学反応の分析
Types of Reactions: Protein hydrolyzates, wheat, reaction products with palmitoyl chloride undergo various chemical reactions, including:
Substitution Reactions: The primary reaction involves the substitution of hydrogen atoms in the hydrolyzed protein with palmitoyl groups.
Oxidation and Reduction Reactions: These reactions can occur during the hydrolysis and subsequent modification processes, affecting the stability and functionality of the final product
Common Reagents and Conditions:
Reagents: Enzymes (e.g., proteases), palmitoyl chloride, solvents (e.g., ethanol, water), and catalysts.
Conditions: Controlled temperature and pH, specific enzyme concentrations, and reaction times to ensure optimal hydrolysis and modification
Major Products Formed: The major product formed is the modified protein hydrolyzate with palmitoyl groups attached. This modification enhances the hydrophobicity and functional properties of the protein hydrolyzate, making it suitable for various applications .
科学的研究の応用
Chemistry: In chemistry, this compound is used as a surfactant and emulsifier due to its amphiphilic nature. It is also used in the synthesis of bioactive peptides and other functional materials .
Biology: In biological research, protein hydrolyzates, wheat, reaction products with palmitoyl chloride are used to study protein-lipid interactions and membrane dynamics. They are also used in the development of biocompatible materials for drug delivery and tissue engineering .
Medicine: In medicine, this compound is explored for its potential in developing novel therapeutics and biomaterials. Its biocompatibility and functional properties make it a promising candidate for drug delivery systems and wound healing applications .
Industry: In the food industry, this compound is used as an emulsifier and stabilizer in various food products. It is also used in agriculture as a biostimulant to enhance plant growth and stress tolerance .
作用機序
The mechanism of action of protein hydrolyzates, wheat, reaction products with palmitoyl chloride involves its interaction with biological membranes and proteins. The palmitoyl groups enhance the hydrophobic interactions, allowing the compound to integrate into lipid bilayers and modify membrane properties. This can affect various cellular processes, including signal transduction, nutrient uptake, and stress responses .
類似化合物との比較
Soy Protein Hydrolyzates: Derived from soy proteins, these hydrolyzates have similar applications but differ in their amino acid composition and functional properties.
Fish Protein Hydrolyzates: Obtained from fish proteins, these hydrolyzates are known for their bioactive peptides and are used in nutraceuticals and functional foods.
Casein Hydrolyzates: Derived from milk proteins, these hydrolyzates are used in food and pharmaceutical industries for their emulsifying and stabilizing properties
Uniqueness: Protein hydrolyzates, wheat, reaction products with palmitoyl chloride are unique due to their specific amino acid composition and the presence of palmitoyl groups. This modification enhances their hydrophobicity and functional properties, making them suitable for a wide range of applications in different fields .
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試験管内研究製品の免責事項と情報
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